molecular formula C16H21N3O B2478463 N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide CAS No. 2094412-41-4

N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide

カタログ番号 B2478463
CAS番号: 2094412-41-4
分子量: 271.364
InChIキー: DMXOMBAEOAIDSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide, commonly known as MIIP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIIP is a small molecule inhibitor that targets the tumor suppressor protein, PTEN, and has been shown to exhibit anti-tumor properties in various cancer cell lines.

作用機序

MIIP acts as an inhibitor of PTEN by binding to its phosphatase domain, which leads to the activation of the PI3K/AKT/mTOR signaling pathway. This pathway is known to play a crucial role in cell growth, proliferation, and survival, and its dysregulation is often observed in cancer cells. By inhibiting PTEN, MIIP can effectively block the activation of this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
MIIP has been shown to exhibit a number of biochemical and physiological effects in cancer cells. It can induce cell cycle arrest and apoptosis by regulating the expression of various genes involved in these processes. MIIP can also inhibit the migration and invasion of cancer cells by regulating the expression of genes involved in these processes. Additionally, MIIP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.

実験室実験の利点と制限

One of the major advantages of using MIIP in lab experiments is its specificity for PTEN. This allows for targeted inhibition of the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. MIIP also exhibits low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of using MIIP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for research on MIIP. One potential area of focus is the development of more efficient synthesis methods for MIIP, which can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to MIIP treatment. Additionally, there is a need for further studies on the safety and efficacy of MIIP in vivo, which can pave the way for its clinical development as a cancer therapy.

合成法

The synthesis of MIIP involves a multi-step process that starts with the reaction of 3-methylbutylamine with 2-bromoacetophenone to form the intermediate, 1-(3-methylbutyl)-1-phenyl-2-bromoethane. This intermediate is then reacted with hydrazine hydrate to form the substituted indazole derivative, which is further reacted with propenoic acid to form the final product, MIIP.

科学的研究の応用

MIIP has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PTEN protein, which is a key regulator of the PI3K/AKT/mTOR signaling pathway. MIIP has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

特性

IUPAC Name

N-[[1-(3-methylbutyl)indazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-4-16(20)17-11-14-13-7-5-6-8-15(13)19(18-14)10-9-12(2)3/h4-8,12H,1,9-11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXOMBAEOAIDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=N1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(3-methylbutyl)-1H-indazol-3-yl]methyl}prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。